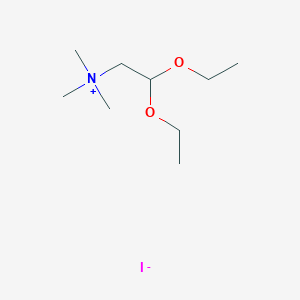

Betainealdehyde Diethylacetal Iodide

Übersicht

Beschreibung

Betainealdehyde Diethylacetal Iodide is a chemical compound with the molecular formula C₉H₂₂INO₂ and a molecular weight of 303.18 g/mol . It is a slightly yellow crystalline solid that is soluble in water and has a melting point of 111-113°C . This compound is primarily used in research settings, particularly in the field of proteomics .

Vorbereitungsmethoden

Betainealdehyde Diethylacetal Iodide can be synthesized through the reaction of 2,2-Diethoxy-N,N-dimethylethylamine with Iodomethane . The reaction typically involves the following steps:

Synthesis of 2,2-Diethoxy-N,N-dimethylethylamine: This intermediate is prepared by reacting diethyl acetal with dimethylamine under controlled conditions.

Reaction with Iodomethane: The intermediate is then reacted with iodomethane to form this compound.

Analyse Chemischer Reaktionen

Betainealdehyde Diethylacetal Iodide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form betaine, a trimethylated derivative of the amino acid glycine.

Reduction: It can be reduced to form various intermediates that are useful in synthetic chemistry.

Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Betainealdehyde Diethylacetal Iodide has several scientific research applications:

Proteomics Research: It is used as a reagent in the study of proteins and their functions.

Microbial Biotechnology: Betaine, derived from this compound, is used to improve the performance of microbial strains in the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12.

Stress Protectant: In microorganisms, betaine acts as a stress protectant against drought, osmotic stress, and temperature stress.

Wirkmechanismus

The mechanism of action of Betainealdehyde Diethylacetal Iodide involves its conversion to betaine in biological systems. Betaine functions as an organic osmolyte, protecting cells against osmotic stress by stabilizing the structure of proteins and membranes . It also serves as a methyl donor in various metabolic pathways, contributing to the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Betainealdehyde Diethylacetal Iodide is unique due to its specific structure and the presence of the iodide ion. Similar compounds include:

Betaine: A trimethylated derivative of glycine, widely used as an osmolyte and methyl donor.

Choline: A precursor to betaine, involved in the synthesis of phospholipids and acetylcholine.

Trimethylamine N-oxide: Another osmolyte that stabilizes proteins and membranes under stress conditions.

These compounds share similar functions but differ in their chemical structures and specific applications.

Biologische Aktivität

Introduction

Betainealdehyde diethylacetal iodide is a compound derived from betaine aldehyde, which has garnered attention due to its potential biological activities, particularly in enzymatic inhibition and its implications in various biochemical pathways. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its acetal structure, which influences its reactivity and interaction with biological systems. The compound acts primarily through modulation of enzyme activity, particularly acetylcholinesterase (AChE) and aldehyde dehydrogenases (ALDHs).

Enzymatic Inhibition

-

Acetylcholinesterase Inhibition :

- A study demonstrated that various aminoalkanol derivatives, including this compound, exhibited significant inhibitory effects on AChE. The inhibition was quantified using capillary electrophoresis, revealing a concentration-dependent inhibition pattern with notable inhibitory constants (IC50 values) ranging from 0.08 mM to 0.4 mM across different derivatives .

-

Aldehyde Dehydrogenases :

- Research indicates that this compound may also interact with ALDHs, particularly in bacterial systems. For instance, the enzyme BetB from Staphylococcus aureus showed substrate inhibition at low concentrations of betaine aldehyde, suggesting that similar mechanisms could be at play with its acetal derivatives .

Table 1: Summary of Inhibitory Effects on AChE

| Compound | IC50 (mM) | Mechanism of Action |

|---|---|---|

| This compound | 0.08 | Competitive inhibition at active site |

| Aminoalkanol Derivative I | 0.15 | Non-competitive inhibition |

| Other Related Compounds | 0.4 | Mixed-type inhibition |

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of betaine derivatives, including this compound, it was found to exhibit cytotoxic effects against chronic myelogenous leukemia cells (K562) and HeLa cells. The compound demonstrated toxicity in the range of 100 µM to 400 µM, indicating potential as an anticancer agent .

Case Study 2: Bioactivity in Microbial Systems

Another investigation focused on the antimicrobial properties of this compound revealed significant activity against biofilm-forming pathogens such as Pseudomonas aeruginosa. This study highlighted the compound's ability to inhibit quorum sensing mechanisms, thereby reducing virulence factors without affecting bacterial growth rates .

Kinetic Studies

Kinetic analyses have shown that the interaction of this compound with enzymes follows a random Bi Bi mechanism for ALDHs, suggesting complex binding dynamics that could be influenced by environmental factors such as pH and substrate concentration .

Structural Insights

Recent structural studies using X-ray crystallography have provided insights into the binding modes of this compound within enzyme active sites. These studies suggest that modifications in the acetal structure can enhance or reduce binding affinity depending on the target enzyme .

Eigenschaften

IUPAC Name |

2,2-diethoxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO2.HI/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBGXTFFXWVDMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+](C)(C)C)OCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424104 | |

| Record name | Betainealdehyde Diethylacetal Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6711-89-3 | |

| Record name | NSC97065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Betainealdehyde Diethylacetal Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.